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Compound of Interest

Compound Name:
Methyl 4,6-dibromo-5-

hydroxypicolinate

CAS No.: 64354-25-2

Cat. No.: B2664776

Get Quote

Executive Summary: The "Privileged" Pyridine
Scaffold
In modern drug discovery, the brominated picolinate ester (alkyl bromo-pyridine-2-carboxylate)

is more than a simple intermediate; it is a bifunctional pivot point. It combines the metal-

chelating ability of the picolinate motif—crucial for metalloenzyme inhibitors (e.g., NDM-1,

histone demethylases)—with the versatile reactivity of the bromine handle.

This guide objectively compares the four primary regioisomers of brominated methyl picolinates

(3-Br, 4-Br, 5-Br, and 6-Br). We analyze their divergent utility in Fragment-Based Drug

Discovery (FBDD), their distinct reactivity profiles in palladium-catalyzed cross-couplings, and

their capacity to induce halogen bonding interactions within active sites.

Comparative Analysis: Regioisomer Utility &
Physicochemical Profile
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The position of the bromine atom on the picolinate ring dictates not only synthetic accessibility

but also the electronic environment of the pyridine nitrogen, influencing both metabolic stability

and ligand-target binding.

Table 1: Physicochemical & Synthetic Comparison of
Methyl Bromopicolinates

Feature
Methyl 3-

bromo-2-

picolinate

Methyl 4-

bromo-2-

picolinate

Methyl 5-

bromo-2-

picolinate

Methyl 6-

bromo-2-

picolinate

Steric

Environment

High (Ortho to

ester)
Moderate

Low (Meta to

ester)

High (Ortho to

Nitrogen)

Electronic

Character

Electron-

deficient; ester

withdraws

density.

Activated for

SNAr at C4.

"Phenyl-like"

reactivity;

electronically

stable.

Highly electron-

deficient; N-

activation.

Suzuki Coupling
Difficult (Steric

clash with ester).

Good; standard

conditions.

Excellent;

highest turnover

numbers.

Good; requires

specific ligands

due to N-

coordination.

Halogen Bonding
Weak (Steric

twist).
Moderate.

Strong;

accessible

-hole.

Moderate;

competes with N-

lone pair.

Primary Use

Case

Conformationally

restricted

scaffolds.

Divergent library

synthesis (C4

vectors).

Linear extension

of

pharmacophores

.

Chelation

modulation &

macrocyclization.

Deep Dive: The 5-Br vs. 6-Br Dichotomy
Methyl 5-bromo-2-picolinate (The "Extender"):

Mechanism: Located meta to the ring nitrogen and para to the ester, the 5-position is the

least sterically encumbered. It mimics the para-substitution pattern of benzoic acids.
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Utility: Ideal for extending a molecule into a deep solvent-exposed pocket without

disrupting the core binding mode of the picolinate chelate.

Causality: The lack of ortho-substituents allows for free rotation of coupled biaryl systems,

maximizing

-

stacking opportunities.

Methyl 6-bromo-2-picolinate (The "Blocker"):

Mechanism: Located adjacent to the pyridine nitrogen.

Utility: Used to introduce steric bulk that forces the pyridine ring out of planarity or to block

metabolic oxidation at the susceptible C6 position (a common clearance pathway for

pyridines).

Causality: The bromine at C6 can sterically clash with metal centers if the picolinate is

used as a bidentate ligand, significantly altering the binding affinity (

) for targets like Zinc-dependent metalloproteases.

Mechanistic Insight: Halogen Bonding & Chelation
Halogen Bonding ( -hole Interactions)
Bromine is unique among bioisosteres due to its anisotropic charge distribution. It possesses a

positive electrostatic potential cap (the

-hole) on the extension of the C-Br bond.

Application: In FBDD, 5-bromo-picolinates are frequently co-crystallized. The bromine often

forms a halogen bond with backbone carbonyl oxygens (C-Br···O=C), acting as a "molecular

anchor" that improves ligand residence time.

Chelation Logic
Picolinic acid derivatives are bidentate ligands (N, O-donor set).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2664776?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impact of Bromination: Electron-withdrawing bromine reduces the

of the pyridine nitrogen, making it a softer base.

Result: This modulates selectivity between metals (e.g., Zn

vs. Fe

), a critical factor in designing selective metallo-beta-lactamase inhibitors (e.g., against NDM-
1) to avoid off-target toxicity.

Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Rationale: This protocol is optimized for Methyl 5-bromo-2-picolinate, balancing the electron-

deficient nature of the pyridine ring with the need to prevent ester hydrolysis.

Reagents:

Substrate: Methyl 5-bromo-2-picolinate (1.0 eq)

Boronic Acid: Arylboronic acid (1.2 eq)

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability with N-heterocycles.

Base: K₃PO₄ (3.0 eq) — Mild base prevents ester saponification.

Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step Workflow:

Degassing: Charge a microwave vial with the ester, boronic acid, and phosphate base. Seal

and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

Solvation: Add degassed Dioxane/Water via syringe.

Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
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Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Validation: Monitor disappearance of starting material (Rf ~0.6 in 30% EtOAc/Hex) via TLC.

Protocol B: Synthesis of Methyl 5-bromo-2-picolinate
(Oxidative Route)
Rationale: Direct bromination of picolinic acid is difficult. The industry standard is the oxidation

of the commercially available 5-bromo-2-methylpyridine (5-bromo-2-picoline).

Oxidation: Suspend 5-bromo-2-methylpyridine (10 g) in water (100 mL). Heat to 80°C.

Addition: Add KMnO₄ (2.5 eq) portion-wise over 1 hour. Caution: Exothermic.

Reflux: Maintain 90°C for 2 hours until purple color fades to brown (MnO₂ precipitate).

Filtration: Filter hot through Celite to remove MnO₂.

Acidification: Adjust filtrate pH to 3.0 with 6M HCl to precipitate 5-bromo-2-picolinic acid.

Esterification: Reflux the isolated acid in Methanol with catalytic H₂SO₄ (Fischer

Esterification) for 12 hours.

Yield: Typically 65-75% overall.

Visualizations
Diagram 1: Strategic Diversity Vectors
This diagram illustrates how different brominated isomers feed into distinct drug discovery

workflows.
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Caption: Strategic selection of brominated picolinate isomers based on desired

pharmacological outcome.

Diagram 2: Mechanism of Action (Metallo-Enzyme
Inhibition)
Visualizing the ternary complex between a picolinate inhibitor, the Zinc active site, and the

halogen bond.
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Caption: Dual binding mode: Picolinate chelates the catalytic Zinc, while the Bromine stabilizes

the complex via halogen bonding.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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